1-Ethylazetidine-3-carboxylic acid

Overview

Description

Molecular Structure Analysis

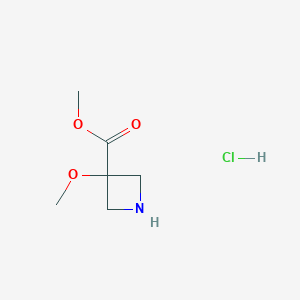

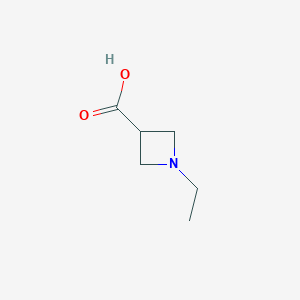

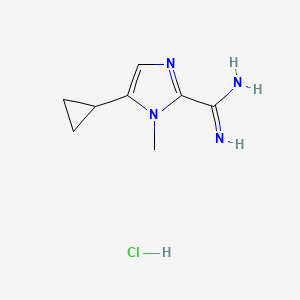

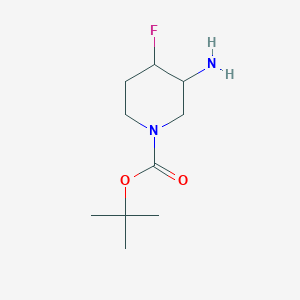

The molecular structure of 1-Ethylazetidine-3-carboxylic acid consists of a four-membered azetidine ring with an ethyl group and a carboxylic acid group attached.Physical And Chemical Properties Analysis

1-Ethylazetidine-3-carboxylic acid has a molecular weight of 129.16 g/mol. Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Organic Synthesis

1-ethylazetidine-3-carboxylic acid plays a significant role in organic synthesis. Its structure, featuring both an azetidine ring and a carboxylic acid group, makes it a versatile intermediate. It can participate in various organic reactions, such as substitution, elimination, and coupling, to produce complex molecules .

Medicinal Chemistry

In medicinal chemistry, azetidines, including 1-ethylazetidine-3-carboxylic acid, are valued for their ring strain, which imparts unique reactivity. They serve as building blocks for synthesizing compounds with potential therapeutic applications, particularly in the development of new drugs with enhanced stability and efficacy .

Agriculture

Organic acids, including derivatives of azetidine carboxylic acids, contribute to soil fertility and plant health. They can influence the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants, thereby playing a role in sustainable agriculture practices .

Pharmaceuticals

Carboxylic acid counterions, such as those derived from azetidine carboxylic acids, are used in pharmaceutical salts to improve the biopharmaceutical properties of drugs. They can modulate solubility, dissolution profiles, and bioavailability, enhancing the effectiveness of active pharmaceutical ingredients .

Food Industry

In the food industry, organic acids, including azetidine carboxylic acid derivatives, are used as antimicrobial agents. They help preserve food by altering the pH and inhibiting microbial growth, thus ensuring food safety and extending shelf life .

Polymer Synthesis

Azetidines are utilized in polymer synthesis through anionic and cationic ring-opening polymerization. The unique reactivity of azetidines, including 1-ethylazetidine-3-carboxylic acid, allows for the creation of polymers with potential applications in materials science, such as antibacterial coatings and CO2 adsorption materials .

Nanotechnology

While specific applications of 1-ethylazetidine-3-carboxylic acid in nanotechnology are not directly mentioned, azetidines are likely to contribute to the field. Nanotechnology often employs organic molecules with unique properties for the modification of surfaces or the creation of nanocarriers for targeted drug delivery .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that many similar compounds interact with their targets through various mechanisms, such as inhibiting or activating certain enzymes or receptors .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

Similar compounds are known to have a broad spectrum of biological properties .

Action Environment

It’s known that environmental factors can significantly impact the action of many compounds .

properties

IUPAC Name |

1-ethylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSLFTXFNOGVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinecarboxylic acid, 1-ethyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

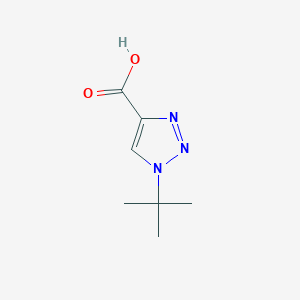

![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)

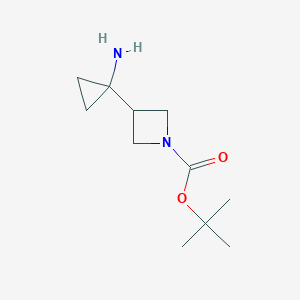

![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)